![molecular formula C12H24O2Si B13807815 [(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)
[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane is an organic compound that features a unique combination of a dioxolane ring and a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane typically involves the reaction of a dioxolane derivative with a trimethylsilyl reagent. One common method is the reaction of (E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) and Grignard reagents are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane is used as a building block for the construction of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active compounds.
Industry
In the material science industry, this compound is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the properties of the resulting materials, such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism by which [(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The dioxolane ring can act as a protecting group for carbonyl compounds, while the trimethylsilane group can be used to introduce silicon-containing functionalities into molecules. These properties enable the compound to interact with molecular targets and pathways involved in organic synthesis and material science.
Comparación Con Compuestos Similares
Similar Compounds
Dioxolane: A simpler compound with a similar ring structure but without the trimethylsilane group.
Trimethylsilyl derivatives: Compounds that contain the trimethylsilane group but lack the dioxolane ring.
Uniqueness
[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane is unique due to the combination of the dioxolane ring and the trimethylsilane group. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Propiedades
Fórmula molecular |
C12H24O2Si |
|---|---|
Peso molecular |
228.40 g/mol |
Nombre IUPAC |
[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane |
InChI |
InChI=1S/C12H24O2Si/c1-12(2)13-10-11(14-12)8-6-7-9-15(3,4)5/h6-7,11H,8-10H2,1-5H3/b7-6+ |
Clave InChI |
RUEIETRNUOSHQT-VOTSOKGWSA-N |
SMILES isomérico |
CC1(OCC(O1)C/C=C/C[Si](C)(C)C)C |
SMILES canónico |
CC1(OCC(O1)CC=CC[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B13807733.png)
![7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)

![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
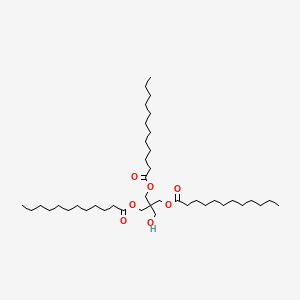
![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)
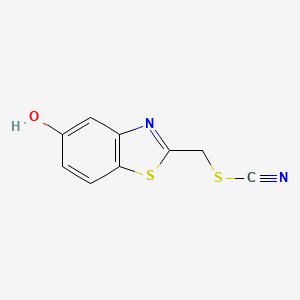

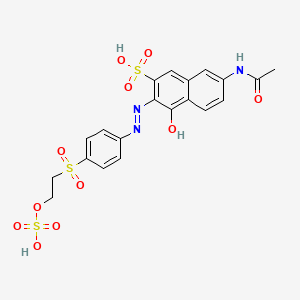
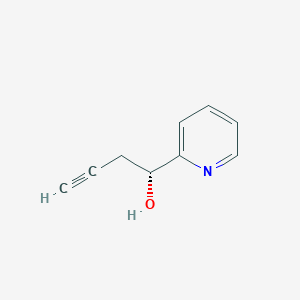

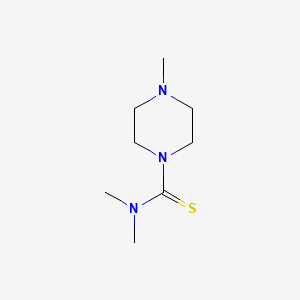

![8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate](/img/structure/B13807803.png)
